molecular formula C9H5Cl2FN2 B12874532 4-Chloro-2-(chloromethyl)-5-fluoroquinazoline

4-Chloro-2-(chloromethyl)-5-fluoroquinazoline

Cat. No.: B12874532
M. Wt: 231.05 g/mol
InChI Key: HHFIIWMIARIPPA-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)-5-fluoroquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as core structures in the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)-5-fluoroquinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-methylquinazoline using phosphoryl chloride to introduce the chloro and chloromethyl groups . The fluorination step can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the chlorination and fluorination processes. The scalability of the synthesis is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(chloromethyl)-5-fluoroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while oxidation can lead to quinazoline N-oxides .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethyl)-5-fluoroquinazoline involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C9H5Cl2FN2

Molecular Weight

231.05 g/mol

IUPAC Name

4-chloro-2-(chloromethyl)-5-fluoroquinazoline

InChI

InChI=1S/C9H5Cl2FN2/c10-4-7-13-6-3-1-2-5(12)8(6)9(11)14-7/h1-3H,4H2

InChI Key

HHFIIWMIARIPPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NC(=N2)CCl)Cl

Origin of Product

United States

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